6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
Overview
Description
“6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde” is a chemical compound with the molecular formula C7H8N2O . It is a solid substance stored at ambient temperature .
Molecular Structure Analysis
The crystal structure of a similar compound, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, has been studied . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .Chemical Reactions Analysis
While specific chemical reactions involving “6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde” are not detailed in the available resources, related compounds have been synthesized through various reactions .Physical And Chemical Properties Analysis
This compound is a solid substance stored at ambient temperature .Scientific Research Applications
Functionalization and Reactivity
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde exhibits significant potential in chemical functionalization. Gallagher and Adams (1989) demonstrated that these compounds can be activated for functionalization at C-7 by conversion to quaternary imidazolium salts, reacting with aldehydes and alkyl halides (Gallagher & Adams, 1989). Additionally, this compound has been used in the synthesis of various derivatives by introducing and modifying a substituent in specific positions, as shown by Kavina et al. (2018) (Kavina, Sizov, & Yakovlev, 2018).
Antimicrobial Activity
Demchenko et al. (2021) synthesized novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, which exhibited notable antibacterial and antifungal activities. Specifically, one compound displayed broad activity against various pathogens including Staphylococcus aureus and Escherichia coli (Demchenko et al., 2021).
Synthesis of Fused Heterocycles
A significant application of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde is in the synthesis of fused heterocycles. This is demonstrated by Nikitenko et al. (2006), where isomeric mixtures of certain derivatives were used to develop a nonchromatographic method for large-scale synthesis of bicyclic heteroaryl-substituted compounds (Nikitenko et al., 2006).
Novel Compound Synthesis
Martynovskaya et al. (2022) highlighted the synthesis of two important families of fused heterocyclic assemblies from available building blocks, demonstrating the compound's utility in creating previously unknown classes of compounds (Martynovskaya et al., 2022).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-5-6-4-8-7-2-1-3-9(6)7/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRKWLSCHSHVRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571319 | |
Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30571319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde | |
CAS RN |
914637-04-0 | |
Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30571319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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